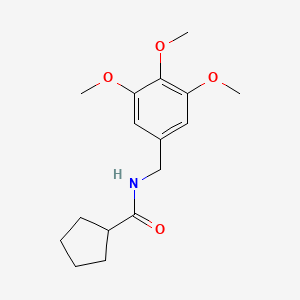
5-acetyl-2-mercapto-6-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-2-mercapto-6-methylnicotinamide, also known as AMM, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. AMM is a derivative of nicotinamide, a compound that is involved in various biochemical processes in the body.
Applications De Recherche Scientifique
5-acetyl-2-mercapto-6-methylnicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 5-acetyl-2-mercapto-6-methylnicotinamide has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mécanisme D'action
The exact mechanism of action of 5-acetyl-2-mercapto-6-methylnicotinamide is not fully understood. However, it is believed that 5-acetyl-2-mercapto-6-methylnicotinamide exerts its therapeutic effects by modulating various signaling pathways in the body. For example, 5-acetyl-2-mercapto-6-methylnicotinamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-acetyl-2-mercapto-6-methylnicotinamide has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
5-acetyl-2-mercapto-6-methylnicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival. 5-acetyl-2-mercapto-6-methylnicotinamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-acetyl-2-mercapto-6-methylnicotinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. It is also stable under physiological conditions and can be easily synthesized in large quantities. However, there are also some limitations to using 5-acetyl-2-mercapto-6-methylnicotinamide in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on 5-acetyl-2-mercapto-6-methylnicotinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of 5-acetyl-2-mercapto-6-methylnicotinamide and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, 5-acetyl-2-mercapto-6-methylnicotinamide is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 5-acetyl-2-mercapto-6-methylnicotinamide and its effects on various signaling pathways in the body.
Méthodes De Synthèse
The synthesis of 5-acetyl-2-mercapto-6-methylnicotinamide involves the reaction of 2-mercapto-6-methylnicotinamide with acetic anhydride in the presence of a catalyst. The reaction yields 5-acetyl-2-mercapto-6-methylnicotinamide as a white crystalline solid with a melting point of 185-187°C. The purity of 5-acetyl-2-mercapto-6-methylnicotinamide can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
5-acetyl-6-methyl-2-sulfanylidene-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-4-6(5(2)12)3-7(8(10)13)9(14)11-4/h3H,1-2H3,(H2,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLMCGNJKMSPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=S)N1)C(=O)N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B5757976.png)

![cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5757990.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)


![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate](/img/structure/B5758019.png)




![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)

